molecular formula C26H29ClN2O3 B2381708 2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone CAS No. 325738-62-3

2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone

Cat. No. B2381708
CAS RN: 325738-62-3
M. Wt: 452.98
InChI Key: KOZISSCPCOFRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone is a useful research compound. Its molecular formula is C26H29ClN2O3 and its molecular weight is 452.98. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Techniques

Research in organic synthesis often explores the development of novel methodologies for constructing complex molecules. For example, the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes showcases innovative approaches to heterocycle synthesis, which could be relevant to the synthesis or modification of compounds like the one (Counceller et al., 2012).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis of structurally diverse compounds often leads to the discovery of new drugs. Studies on the synthesis and antimicrobial activity of thiazole substituted coumarins or the development of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles highlight the continuous search for compounds with potential therapeutic benefits (Parameshwarappa et al., 2009); (Jeon & Kim, 1999). These methodologies can provide a foundation for the synthesis and evaluation of similar compounds for biological activities.

Material Science and Environmental Studies

In material science and environmental studies, the investigation into the reductive dechlorination of environmental pollutants by microbial action demonstrates the relevance of chemical compounds in understanding and mitigating pollution (Yim et al., 2008). While not directly related to the specific chemical , such research highlights the importance of chemical transformations in environmental science.

properties

IUPAC Name

2-chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O3/c1-3-31-21-12-8-18(9-13-21)16-20-6-5-7-23-25(20)28-29(24(30)17-27)26(23)19-10-14-22(15-11-19)32-4-2/h8-16,23,26H,3-7,17H2,1-2H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZISSCPCOFRQW-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone

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